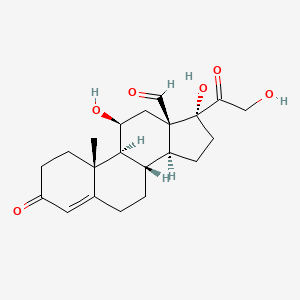

11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al

Vue d'ensemble

Description

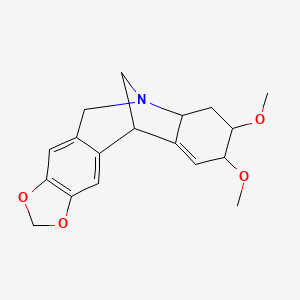

Synthesis Analysis

The synthesis of related steroids often involves multi-step chemical processes. For example, the synthesis of 18,19-dihydroxycorticosterone involves starting with a specific dioxopregnene lactone and undergoing a series of reductions, acetylations, and saponifications to yield the target compound, demonstrating the complex nature of synthesizing steroids with multiple hydroxyl groups (Harnik et al., 1986).

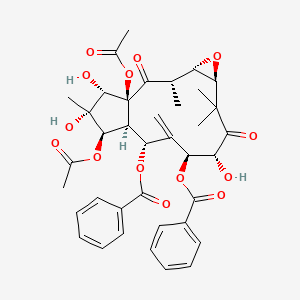

Molecular Structure Analysis

Steroids like "11β,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al" exhibit complex molecular structures that are characterized using various spectroscopic techniques. The molecular structure is crucial for understanding the biological activity and chemical reactivity of these compounds. Studies often involve detailed analysis using NMR and IR spectroscopy to elucidate structural configurations (Harnik et al., 1986).

Chemical Reactions and Properties

The chemical reactions involving steroids can include oxidations, reductions, and functional group transformations. For instance, the metabolic conversion of certain steroid intermediates into acid metabolites highlights the specific pathways and chemical transformations that these compounds can undergo, illustrating their chemical properties and reactivity (Singer et al., 1986).

Applications De Recherche Scientifique

Aldosterone Biogenesis

Aldosterone, a key hormone in the regulation of sodium and potassium balance, is synthesized in the adrenal cortex. Research indicates that compounds such as progesterone and corticosterone are precursors in aldosterone biogenesis. The conversion process involves hydroxylation at the C18 position, hinting at the complex enzymatic pathways in the zona glomerulosa of the adrenal cortex. This understanding is crucial for comprehending aldosterone's role in electrolyte balance and blood pressure regulation (Pasqualini, 1964).

Steroid Synthesis and Stereochemistry

The synthesis of steroids closely related to adrenocortical hormones highlights the intricate chemical pathways involved in creating biologically active compounds. Research on the microbiological hydroxylation of certain steroids has led to the synthesis of compounds with significant similarities to natural adrenocortical hormones, offering insights into the potential for creating synthetic analogs with therapeutic applications (Smit & Bakker, 2010).

Metabolic Pathways and Enzyme Activity

Studies on the oxidation of corticosteroids to steroidal carboxylic acids have provided valuable information on the enzymatic processes involved in steroid metabolism. This research has implications for understanding how corticosteroids are broken down in the body and how this process can be influenced by various factors, including liver enzyme activity (Lee & Monder, 1977).

Hormonal Metabolism in Pregnancy

The transformation of aldosterone in the fetal and placental compartments has been studied to understand hormonal balance during pregnancy. This research is crucial for comprehending how aldosterone and its metabolites are processed in the maternal and fetal bodies, impacting both prenatal development and maternal health (Pasqualini & Bedin, 1976).

Mécanisme D'action

Target of Action

The primary target of 11b,17,21-Trihydroxy-3,20-dioxo-pregn-4-en-18-al, also known as 18-Oxocortisol, is the aldosterone synthase enzyme (CYP11B2) . This enzyme is responsible for the production of aldosterone, a hormone that regulates salt and water balance in the body .

Mode of Action

18-Oxocortisol interacts with its target, the aldosterone synthase enzyme, leading to the production of aldosterone . As a naturally occurring mineralocorticoid agonist, it stimulates the mineralocorticoid receptors, enhancing the effects of aldosterone .

Biochemical Pathways

The interaction of 18-Oxocortisol with the aldosterone synthase enzyme affects the aldosterone biosynthesis pathway . The downstream effects include increased production of aldosterone, which in turn leads to enhanced sodium reabsorption and potassium excretion in the kidneys .

Result of Action

The administration of 18-Oxocortisol has been shown to induce a mineralocorticoid-type hypertension with hypokalemia, cardiac and renal enlargement, and cardiovascular lesions in rats . It also causes a rapid increase in blood pressure in sheep . The doses required for these effects are high .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

(8S,9S,10R,11S,13R,14S,17R)-11,17-dihydroxy-17-(2-hydroxyacetyl)-10-methyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-13-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28O6/c1-19-6-4-13(24)8-12(19)2-3-14-15-5-7-21(27,17(26)10-22)20(15,11-23)9-16(25)18(14)19/h8,11,14-16,18,22,25,27H,2-7,9-10H2,1H3/t14-,15-,16-,18+,19-,20+,21-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUQWWIFROYJHCU-UKSDXMLSSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC(=O)C=C1CCC3C2C(CC4(C3CCC4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2[C@H](C[C@]4([C@H]3CC[C@@]4(C(=O)CO)O)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001317244 | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

376.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

2410-60-8 | |

| Record name | 18-Oxocortisol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2410-60-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 18-Oxocortisol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002410608 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 18-Oxocortisol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001317244 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.